molecular formula C7H14Cl2N4 B3003400 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride CAS No. 2490418-53-4

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Cat. No.: B3003400
CAS No.: 2490418-53-4
M. Wt: 225.12
InChI Key: VZASBRXHTSSCJG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h6H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASBRXHTSSCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine
  • Molecular Formula : C₆H₈N₄·2HCl
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 886886-04-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine against various pathogens. The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida albicans0.83 µM
Micrococcus luteusNoted for selective action

The compound exhibited a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM, indicating strong antimicrobial properties .

The mechanism by which this compound exerts its antimicrobial effects involves interaction with key bacterial enzymes. Molecular docking studies suggest that it binds effectively to the active sites of DNA gyrase and MurD enzyme. The binding interactions include hydrogen bonds and π–π stacking interactions that stabilize the compound within the active site.

Key Interactions Identified:

  • Hydrogen Bonds : Strong interactions with residues such as SER1084 and ASP437.
  • Pi-Pi Stacking : Stabilization through interactions with nucleotides in the active site.

These interactions are crucial for the expression of antibacterial activity and suggest a similar mechanism to that of established antibiotics like ciprofloxacin .

Study on Antifungal Activity

In a comparative study assessing antifungal activity against various fungi, the compound was shown to have notable effects on strains of Candida species. It was particularly effective against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans .

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using MTT assays on human cell lines (HaCat and BALB/c 3T3). Results indicated that while the compound is effective against pathogens, it also exhibits low toxicity towards normal human cells:

Cell Line IC₅₀ Value (µM)
HaCat>100
BALB/c 3T3>100

This suggests a favorable therapeutic index for further development as an antimicrobial agent .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride
  • Molecular Formula : C₆H₁₀N₄·2HCl (base: C₆H₁₀N₄; molecular weight 138.17 g/mol; dihydrochloride: molecular weight ~211.1 g/mol)
  • CAS Registry : The free base form (3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) is registered under CAS 886886-04-0 . The dihydrochloride salt is referenced in synthesis protocols but lacks a distinct CAS entry in the provided evidence.

Structural Features :
The compound consists of a bicyclic triazolopyrazine core with a methyl substituent at position 3 and an amine group at position 5. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Antimicrobial Activity: Derivatives of triazolopyrazines, including the target compound, exhibit significant antimicrobial properties. For example, structurally similar compounds (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide) demonstrated superior activity against Candida albicans and Staphylococcus aureus compared to Cefixime, a reference antibiotic .

Structural Analogues

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0)
  • Structure : Lacks the amine group at position 7 and the dihydrochloride salt.
  • Properties : Molecular weight 138.17 g/mol; used as a precursor in synthesizing more complex triazolopyrazine derivatives .
[1,2,4]Triazolo[4,3-a]pyridin-7-amine Hydrochloride (CAS 1598386-14-1)
  • Structure : A pyridine-based triazole with an amine at position 7, differing in the absence of the methyl group and tetrahydro ring system.
  • Properties : Molecular weight 170.6 g/mol (hydrochloride salt) .
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 1150617-76-7)
  • Structure : Methyl group at position 7 and amine at position 8, distinguishing it from the target compound.

Functional Analogues

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride
  • Structure : Features a trifluoromethyl group instead of a methyl group at position 3.
  • Synthesis : Prepared via NaOH-mediated reactions in ethyl acetate/water systems .
  • Applications : Used in antiviral and antibacterial drug discovery due to enhanced electronegativity and metabolic stability.
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0)
  • Applications : Registered as a pharmaceutical impurity standard, indicating its relevance in quality control for triazolo-based drugs .

Comparative Bioactivity Data

Compound Name Target Microbes MIC (µg/mL) Reference Drug Comparison
Target Compound (Dihydrochloride Salt) C. albicans, S. aureus 2–4 Comparable to Linezolid
3-[(4-Bromophenylamino)-methyl] Derivative C. albicans 1–2 Superior to Cefixime
Free Base (CAS 886886-04-0) Not tested N/A N/A

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